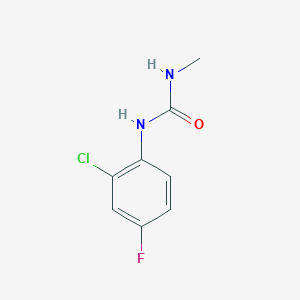

1-(2-Chloro-4-fluorophenyl)-3-methylurea

Beschreibung

Significance of Urea (B33335) Scaffolds in Organic Chemistry and Drug Discovery Research

The urea moiety is a fundamental functional group in organic chemistry and is integral to numerous bioactive compounds, including a variety of clinically approved therapies. researchgate.net Its significance stems from the unique ability of the urea functionality—specifically the N-H protons and the carbonyl oxygen—to act as both hydrogen bond donors and acceptors. This allows urea derivatives to form strong and specific interactions with biological targets such as enzymes and receptors, which is a critical factor for eliciting a pharmacological response. nih.gov

In drug discovery, the incorporation of a urea scaffold can modulate a compound's potency and selectivity, as well as improve crucial drug-like properties. nih.gov The structural rigidity and planarity of the urea group can be fine-tuned through substitution, influencing the molecule's conformation and how it fits into a protein's binding site. nih.gov Consequently, urea derivatives have been successfully developed into a wide range of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.gov

Historical Context of Halogenated Phenylurea Derivatives in Academic Investigation

The academic and industrial investigation of phenylurea derivatives gained significant momentum shortly after World War II with the discovery of their potent herbicidal properties. researchgate.netcal-ipc.org Compounds such as Monuron and Diuron were among the early successes, functioning by inhibiting photosynthesis in weeds. cal-ipc.org These halogenated phenylureas were widely adopted in agriculture for general weed control, establishing them as a major class of agrochemicals. researchgate.net

Following their success in agriculture, the focus of academic research expanded to explore the potential of halogenated phenylureas in medicinal chemistry. Scientists began investigating how the phenylurea backbone could be modified to target biological pathways in human diseases. The introduction of halogen atoms (e.g., chlorine, fluorine) onto the phenyl ring was found to be a particularly effective strategy for modulating the compound's electronic properties, lipophilicity, and metabolic stability. researchgate.netmdpi.com This led to the synthesis and evaluation of numerous halogenated derivatives for a variety of therapeutic applications, including as antimicrobial and antitumor agents. nih.govnih.gov The strategic placement of halogens can significantly influence a molecule's biological activity, a principle that continues to guide modern drug design. researchgate.net

Rationale for Advanced Academic Research on "1-(2-Chloro-4-fluorophenyl)-3-methylurea"

Advanced academic research into the specific compound 1-(2-Chloro-4-fluorophenyl)-3-methylurea is driven by the established importance of the halogenated phenylurea scaffold. The rationale for its investigation is built upon a systematic exploration of how its unique substitution pattern might confer novel biological activity or improved properties over existing analogues.

The core of the rationale lies in dissecting the contribution of each structural feature:

Phenylurea Core: This scaffold is known to interact with a multitude of biological targets, from the D1 protein in plant photosystems to protein kinases in human cancer cells. researchgate.netcal-ipc.org

Halogen Substitution Pattern (2-Chloro and 4-Fluoro): The presence and position of halogen atoms are critical. A fluorine atom at the 4-position can enhance metabolic stability and binding affinity. researchgate.net An ortho-chlorine (2-position) can induce a specific twist in the molecule's conformation, which may pre-organize the compound for optimal binding with a target protein, potentially increasing selectivity and potency. nih.gov

N-Methyl Group: The methyl group on the terminal urea nitrogen alters the hydrogen-bonding capacity and increases the lipophilicity of the molecule compared to an unsubstituted analogue. This modification can influence solubility, cell permeability, and the specific interactions formed with a biological target.

Therefore, research on "1-(2-Chloro-4-fluorophenyl)-3-methylurea" is rationalized by the scientific objective to determine how the combined electronic and steric effects of its chloro, fluoro, and methyl substituents modulate the well-known biological activities of the parent phenylurea class. Academic studies would logically focus on its potential as a novel kinase inhibitor, an antimicrobial agent, or a next-generation herbicide, seeking to establish a clear structure-activity relationship for this specific substitution pattern.

Chemical Data for 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Property | Value |

| Molecular Formula | C₈H₈ClFN₂O |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-3-methylurea |

| Canonical SMILES | CNNC(=O)NC1=C(C=C(C=C1)F)Cl |

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBAJCJEDJFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350304 | |

| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185382-65-4 | |

| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Chloro 4 Fluorophenyl 3 Methylurea

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea suggests a primary disconnection at the urea (B33335) linkage, pointing to two main synthetic precursors: an activated carbonyl equivalent and an amine. This analysis leads to two principal and highly feasible synthetic pathways.

The most direct and widely employed method for the synthesis of N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. researchgate.netmdpi.com For the target molecule, this translates to two possible routes:

Route A: The reaction of 2-chloro-4-fluorophenyl isocyanate with methylamine (B109427).

Route B: The reaction of 2-chloro-4-fluoroaniline (B1295073) with methyl isocyanate.

Both routes are chemically sound and rely on readily accessible starting materials. The choice between them often depends on the commercial availability and stability of the respective isocyanate precursor.

A plausible synthetic scheme is outlined below:

Route B: Reaction of 2-chloro-4-fluoroaniline with methyl isocyanate

In this pathway, 2-chloro-4-fluoroaniline is reacted with methyl isocyanate in a suitable solvent to yield 1-(2-Chloro-4-fluorophenyl)-3-methylurea.

Beyond the standard isocyanate-amine coupling, other methodologies for urea synthesis can be considered, although they may be less direct for this specific target. These include:

Phosgene-based methods: While historically significant, the high toxicity of phosgene (B1210022) and its derivatives has led to a decline in their use in favor of safer alternatives like triphosgene (B27547). tandfonline.com In this approach, 2-chloro-4-fluoroaniline could be reacted with phosgene or a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride, which would then be reacted with methylamine.

Carbamate (B1207046) Intermediates: An alternative, greener approach involves the use of carbamate intermediates. researchgate.netthieme-connect.com For instance, a phenyl carbamate derived from 2-chloro-4-fluoroaniline could be reacted with methylamine. This method avoids the direct handling of highly reactive isocyanates.

Palladium-Catalyzed C-N Cross-Coupling Reactions: Modern synthetic chemistry offers advanced methods such as palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. nih.gov While more complex, these methods could be adapted for the synthesis of unsymmetrical ureas and might be particularly useful for creating analogues of the target compound.

The chemical structure of 1-(2-Chloro-4-fluorophenyl)-3-methylurea is achiral, meaning it does not have a non-superimposable mirror image. As such, there are no stereocenters in the molecule. Consequently, stereochemical considerations are not applicable to its synthesis.

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

The choice of solvent can significantly impact the rate and outcome of the reaction between an aniline (B41778) and an isocyanate. Generally, aprotic solvents are preferred to avoid side reactions with the highly electrophilic isocyanate group.

Table 1: Potential Solvents and Their Expected Effects on the Synthesis

| Solvent | Dielectric Constant (approx.) | Expected Effect on Reaction Rate | Rationale |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Good solubility for reactants, relatively non-polar. |

| Acetonitrile (B52724) | 37.5 | Fast | Polar aprotic solvent, can stabilize charged intermediates, accelerating the reaction. tandfonline.com |

| Dichloromethane (DCM) | 9.1 | Moderate | Good solvent for a wide range of organic compounds, relatively inert. |

| Toluene (B28343) | 2.4 | Slow | Non-polar, may result in slower reaction rates. |

| Dimethylformamide (DMF) | 36.7 | Fast | Highly polar aprotic solvent, can significantly accelerate the reaction but may be difficult to remove. |

This interactive table allows for the comparison of different solvents based on their properties and expected impact on the reaction.

Research on related N-aryl-N'-alkyl urea syntheses suggests that polar aprotic solvents generally lead to higher reaction rates. cdnsciencepub.com However, the ease of solvent removal and potential for side reactions must also be considered for process scalability.

The reaction between an amine and an isocyanate to form a urea is often facile and may not require a catalyst. However, in cases where the reactivity of the aniline is low (for example, due to electron-withdrawing substituents), a catalyst can be employed to accelerate the reaction.

Common catalysts for urea formation include:

Tertiary Amines: Bases such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as nucleophilic catalysts, activating the isocyanate group. thieme-connect.com

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate, are known to be highly effective catalysts for urethane (B1682113) and urea formation, although their toxicity is a concern.

Guanidines: Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have emerged as effective organocatalysts for the synthesis of ureas from amines and carbon dioxide, representing a greener alternative. googleapis.com

Table 2: Potential Catalysts for Synthesis Optimization

| Catalyst Type | Example | Mode of Action | Potential Advantages |

| Tertiary Amine | Triethylamine, DABCO | Nucleophilic catalysis | Readily available, mild conditions. thieme-connect.com |

| Organotin | Dibutyltin dilaurate | Lewis acid catalysis | High efficiency. |

| Guanidine | TBD | Brønsted base/nucleophilic catalysis | Effective for CO2-based routes, organocatalyst. googleapis.com |

This interactive table provides an overview of different catalyst types that could be screened for optimizing the synthesis.

The reaction to form 1-(2-Chloro-4-fluorophenyl)-3-methylurea is typically exothermic. Therefore, careful control of the temperature is important to prevent runaway reactions and the formation of by-products.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Increasing the temperature will generally increase the reaction rate, but excessively high temperatures can lead to the formation of undesired side products, such as biurets (from the reaction of the product urea with another molecule of isocyanate). google.com For industrial-scale urea synthesis, temperatures can range from 150°C to 225°C, although this is for the reaction of ammonia (B1221849) and carbon dioxide. google.com

Pressure: For the synthesis from an aniline and an isocyanate, the reaction is typically conducted at atmospheric pressure. Elevated pressures are generally not required and would unnecessarily increase the complexity and cost of the process. In industrial urea production from ammonia and CO2, high pressures (120 to 360 kg/cm ²) are necessary. google.com

The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. A typical laboratory-scale synthesis would likely be performed between 0°C and 50°C.

Green Chemistry Principles Applied to Synthesis

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea can be approached through various chemical routes, with modern synthetic chemistry placing increasing emphasis on environmentally benign practices. Green chemistry principles are integral to developing sustainable manufacturing processes for this and other fine chemicals.

Atom Economy and E-Factor Analysis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, generating no waste byproducts. scranton.edulibretexts.org

The most common and direct synthesis of substituted ureas like 1-(2-Chloro-4-fluorophenyl)-3-methylurea involves the reaction of an isocyanate with an amine. This is an addition reaction, which is a class of reaction known for its high atom economy. rsc.org

Synthetic Route:

Reactant A: 2-Chloro-4-fluorophenyl isocyanate

Reactant B: Methylamine

Product: 1-(2-Chloro-4-fluorophenyl)-3-methylurea

In this reaction, the methylamine molecule adds across the isocyanate group of the 2-Chloro-4-fluorophenyl isocyanate. Since all atoms from both reactants are incorporated into the final urea product, the theoretical atom economy is 100%.

Atom Economy Calculation

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Atoms Incorporated |

|---|---|---|---|

| 2-Chloro-4-fluorophenyl isocyanate | C₇H₃ClFNO | 187.56 | All |

| Methylamine | CH₅N | 31.06 | All |

| Total Reactant Mass | 218.62 | ||

| 1-(2-Chloro-4-fluorophenyl)-3-methylurea | C₈H₈ClFN₂O | 218.62 | All |

| Total Product Mass | 218.62 |

| % Atom Economy | \multicolumn{3}{|l|}{ (Mass of desired product / Total mass of reactants) x 100 = 100% } |

In contrast, the E-Factor (Environmental Factor) provides a different measure of a process's environmental impact by quantifying the amount of waste generated. It is calculated as the total mass of waste produced divided by the mass of the desired product. An ideal E-Factor is 0.

While the reaction itself has a 100% atom economy, a real-world synthesis process will generate waste from:

Solvents used for the reaction and purification.

Energy consumption.

Byproducts from the synthesis of the starting materials (e.g., the isocyanate).

Unreacted starting materials and reagents used in purification.

For a laboratory-scale synthesis, the amount of solvent used can be substantial, leading to an E-Factor significantly greater than zero. For instance, if 100 mL of a solvent like toluene is used to produce 10 grams of product, the solvent waste alone would contribute significantly to the E-factor. Industrial processes focus heavily on minimizing solvent use and recycling to reduce the E-Factor.

Utilization of Sustainable Reagents and Solvents

The selection of reagents and solvents is critical for aligning the synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea with green chemistry principles.

Reagents: The primary concern in urea synthesis often lies in the production of the isocyanate starting material. Traditionally, isocyanates are produced using phosgene or its derivatives (e.g., triphosgene), which are highly toxic and hazardous. Green chemistry encourages the development of phosgene-free routes to isocyanates, such as the reductive carbonylation of nitroaromatics or the thermal rearrangement of carbamates, although these methods may present their own challenges in terms of catalysts and reaction conditions.

Solvents: Solvent choice has a major impact on the environmental footprint of a synthesis. Many traditional solvents (e.g., chlorinated hydrocarbons like dichloromethane, or aromatic hydrocarbons like toluene) are toxic, volatile, and difficult to dispose of. Green chemistry promotes the use of more sustainable alternatives. unibo.it

Sustainable Solvent Alternatives for Urea Synthesis

| Solvent Class | Conventional Examples | Green Alternatives | Rationale for Green Alternative |

|---|---|---|---|

| Aprotic Polar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) | Derived from biomass (Cyrene), lower toxicity profile. |

| Ethers | Tetrahydrofuran (THF), Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable feedstocks, lower peroxide formation, easier recycling. unibo.it |

| Hydrocarbons | Toluene, Hexane | Heptane (B126788) | Less toxic than toluene and benzene. |

| Esters | Ethyl acetate (B1210297) | Isopropyl acetate | Lower volatility and better toxicological profile. |

The ideal green synthesis would be performed in a recyclable, bio-based solvent or, if possible, under solvent-free conditions, for example, by using mechanochemistry (grinding). mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Achieving a high degree of purity for 1-(2-Chloro-4-fluorophenyl)-3-methylurea and its precursors is essential. This is typically accomplished through a combination of chromatographic and crystallization methods.

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the purification of organic compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., a mixture of heptane and ethyl acetate), one can visualize the disappearance of starting materials and the appearance of the product. This helps in determining the optimal reaction time and in developing conditions for column chromatography.

Column Chromatography: For preparative scale purification, column chromatography is often employed. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and a solvent (eluent) is passed through. orgsyn.org Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection in fractions. For a moderately polar compound like a urea, a typical eluent system would be a gradient of ethyl acetate in a nonpolar solvent like heptane or cyclohexane.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. While often used for analysis of purity, preparative HPLC can be used to purify small to moderate quantities of product to a very high degree. Chiral stationary phases (CSPs) based on carbamate derivatives, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), are used in specialized HPLC applications for separating enantiomers, highlighting the utility of related structures in advanced chromatographic materials. phenomenex.com

Recrystallization and Crystallization Techniques

Recrystallization is the most common and efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The general procedure involves:

Solvent Selection: An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing ureas include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), or chlorinated solvents like ethylene (B1197577) dichloride. google.commdpi.com

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration is performed.

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the urea decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).

Isolation: The pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, a typical recrystallization might involve dissolving the crude product in hot isopropanol (B130326) or acetonitrile and allowing it to cool to room temperature or below to induce the formation of pure crystals. The choice of solvent is critical and often determined empirically to maximize yield and purity.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Chloro 4 Fluorophenyl 3 Methylurea

Crystallographic Investigations

Crystallographic studies are indispensable for unequivocally determining the three-dimensional arrangement of atoms in the solid state. These investigations provide precise data on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline solids. This technique would provide precise atomic coordinates, from which intramolecular bond lengths and angles of 1-(2-Chloro-4-fluorophenyl)-3-methylurea could be determined with high accuracy. Such an analysis would confirm the planarity of the urea (B33335) fragment and the phenyl ring, and determine the torsion angles between these groups.

Despite the utility of this technique, there are no published single-crystal X-ray diffraction studies for 1-(2-Chloro-4-fluorophenyl)-3-methylurea in the accessible scientific literature. Consequently, no experimental data on its unit cell parameters, space group, or atomic coordinates are available.

Table 1: Hypothetical Crystallographic Data for 1-(2-Chloro-4-fluorophenyl)-3-methylurea (Note: This table is for illustrative purposes only, as no experimental data has been published.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions

A detailed crystallographic study would also illuminate the supramolecular architecture of 1-(2-Chloro-4-fluorophenyl)-3-methylurea, revealing how individual molecules interact and pack in the solid state. Key interactions would likely include hydrogen bonding involving the urea's N-H groups as donors and the carbonyl oxygen as an acceptor. Other potential non-covalent interactions, such as halogen bonding involving the chlorine atom or π-π stacking between the phenyl rings, could also play a significant role in stabilizing the crystal structure.

As no crystallographic data is available, a detailed analysis of the crystal packing and intermolecular interactions for this specific compound cannot be provided.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. A comprehensive investigation would involve screening for different polymorphs and pseudopolymorphs (solvates or hydrates) of 1-(2-Chloro-4-fluorophenyl)-3-methylurea under various crystallization conditions. Each identified form would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Currently, there are no reports in the scientific literature detailing any studies on the polymorphism or pseudopolymorphism of 1-(2-Chloro-4-fluorophenyl)-3-methylurea.

Solution-State Conformational Dynamics via Advanced Spectroscopic Methods

In contrast to the static picture provided by solid-state studies, spectroscopic methods can probe the dynamic conformational behavior of molecules in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

Advanced, multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the solution-state conformation of molecules. These experiments can detect through-space interactions between protons, providing distance constraints that help to define the preferred spatial arrangement of the molecule, including the orientation of the 2-chloro-4-fluorophenyl group relative to the methylurea (B154334) moiety.

A search of the scientific literature did not yield any multi-dimensional NMR studies focused on the conformational analysis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea. Therefore, no information on its solution-state conformational ensembles is currently available.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

While IR and Raman spectroscopy are standard characterization techniques, detailed vibrational analyses, including band assignments for 1-(2-Chloro-4-fluorophenyl)-3-methylurea, have not been published in the peer-reviewed literature.

Table 2: Expected Characteristic Infrared Absorption Bands for 1-(2-Chloro-4-fluorophenyl)-3-methylurea (Note: This table represents typical frequency ranges for the functional groups present and is not based on experimental data for this specific compound.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C=O | Stretching | 1630-1680 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

| C-F | Stretching | 1000-1400 |

Chiroptical Spectroscopy

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to study the interaction of chiral molecules with polarized light. For a molecule to be chiroptalytically active, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, 1-(2-chloro-4-fluorophenyl)-3-methylurea, does not possess a chiral center and is therefore achiral. As a result, it would not exhibit a signal in chiroptical spectroscopy. However, if chiral centers were introduced into the molecule through derivatization, or if specific, stable chiral conformers could be isolated, then chiroptical spectroscopy would become a valuable tool for its analysis. In such hypothetical scenarios, the technique could be used to:

Determine the absolute configuration of the chiral centers in the derivatives.

Investigate the conformational preferences of the molecule in solution.

Study intermolecular interactions with other chiral molecules.

Without the presence of chirality, this analytical method is not applicable to 1-(2-chloro-4-fluorophenyl)-3-methylurea in its ground state.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For 1-(2-chloro-4-fluorophenyl)-3-methylurea, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₈ClFN₂O. The expected data from such an analysis is presented in the table below, based on theoretical calculations.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₉ClFN₂O⁺ | 203.0387 |

| [M+Na]⁺ | C₈H₈ClFN₂NaO⁺ | 225.0207 |

Note: This table represents theoretically calculated values and is not based on experimental data.

Electron ionization mass spectrometry (EI-MS) would be utilized to study the fragmentation pattern of the molecule. While specific experimental data for 1-(2-chloro-4-fluorophenyl)-3-methylurea is not available, a general fragmentation pattern can be predicted based on the known fragmentation of related phenylurea compounds. The fragmentation would likely involve initial cleavage at the urea linkage, followed by further fragmentation of the resulting ions. A hypothetical fragmentation pattern is outlined below.

Table 2: Predicted Major Fragmentation Pathways for 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Fragmentation Step | Description | Predicted Fragment Ion |

|---|---|---|

| 1 | Cleavage of the N-C bond between the phenyl ring and the urea moiety | [C₆H₃ClFN]⁺ |

| 2 | Cleavage of the C-N bond within the urea group | [C₇H₅ClFNO]⁺ |

| 3 | Loss of the methyl isocyanate group | [C₆H₄ClFN]⁺ |

Note: This table represents predicted fragmentation pathways based on the chemical structure and is not derived from experimental mass spectra.

Computational and Theoretical Chemistry Studies of 1 2 Chloro 4 Fluorophenyl 3 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. aps.orgmdpi.com These calculations provide a detailed understanding of molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nanobioletters.comresearchgate.net For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the molecule's lowest energy conformation.

From this optimized structure, various electronic and molecular properties can be determined. fz-juelich.de Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. ajchem-a.com Other properties derived from these calculations include ionization potential, electron affinity, electronegativity, and global hardness, which collectively describe the molecule's tendency to donate or accept electrons. researchgate.netmdpi.com

Table 1: Hypothetical Quantum Chemical Parameters for 1-(2-Chloro-4-fluorophenyl)-3-methylurea Calculated via DFT/B3LYP This table presents illustrative data typical of what would be obtained from DFT calculations.

| Parameter | Hypothetical Value | Unit | Description |

|---|---|---|---|

| HOMO Energy | -6.85 | eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.23 | eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.62 | eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.23 | eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.04 | eV | Measure of an atom's ability to attract electrons |

| Global Hardness (η) | 2.81 | eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.356 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netnih.gov It helps identify regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, an MEP map would likely show negative potential (red/yellow regions) around the electronegative oxygen, fluorine, and chlorine atoms, indicating these are potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H protons of the urea (B33335) group, highlighting them as sites for nucleophilic interaction. nih.gov

Fukui function analysis provides a more quantitative measure of a molecule's reactivity at specific atomic sites. researchgate.net It helps to distinguish which of the potential reactive centers identified by MEP are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is crucial for understanding the molecule's chemical behavior in reactions.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nanobioletters.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govmdpi.comresearchgate.netprensipjournals.com Theoretical predictions for 1-(2-Chloro-4-fluorophenyl)-3-methylurea would be compared against experimental spectra to confirm structural assignments. chemrxiv.org Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Chloro-4-fluorophenyl)-3-methylurea This table contains illustrative data to demonstrate the comparison between calculated and experimental values.

| Atom Position | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) | Atom Position | Predicted ¹H (ppm) | Experimental ¹H (ppm) |

|---|---|---|---|---|---|

| C=O | 158.5 | 157.9 | N-H (phenyl side) | 8.5 | 8.4 |

| C-Cl | 125.1 | 124.6 | N-H (methyl side) | 6.2 | 6.1 |

| C-F | 159.3 | 158.8 | Aromatic-H | 7.1 - 7.5 | 7.0 - 7.4 |

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. ajchem-a.com The predicted spectrum for 1-(2-Chloro-4-fluorophenyl)-3-methylurea would show characteristic vibrational modes, such as N-H stretching, C=O stretching, and C-Cl/C-F stretching, which would align closely with experimental FT-IR data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis provides insight into the molecule's chromophores and the nature of its electronic transitions, such as π→π* or n→π*. biointerfaceresearch.comresearchgate.netnih.govresearchgate.net For the target compound, transitions involving the phenyl ring and urea moiety would be expected.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of a single, often static, molecule, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of molecules over time.

Molecular mechanics (MM) employs classical physics principles and force fields to model molecular systems, making it computationally less intensive than quantum mechanics. wikipedia.org This method is well-suited for scanning the potential energy surface of a flexible molecule like 1-(2-Chloro-4-fluorophenyl)-3-methylurea to identify its stable conformers (low-energy states). youtube.com

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over a specific period. youtube.com An MD simulation can reveal how the compound flexes and changes its conformation in a simulated environment (e.g., in a solvent like water or DMSO), providing information on the relative stabilities of different conformers and the energy barriers for converting between them.

Table 3: Hypothetical Relative Energies of Stable Conformers of 1-(2-Chloro-4-fluorophenyl)-3-methylurea This table presents illustrative data from a hypothetical conformational analysis.

| Conformer | Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~180° (trans) | 0.00 | 75.3 |

| B | ~30° (gauche) | 1.52 | 14.5 |

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a larger molecule, typically a protein. jppres.commdpi.comijcce.ac.ir For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, docking simulations could be performed against hypothetical or proposed protein targets, such as kinases or other enzymes, to explore potential interactions without implying clinical relevance. nih.govnih.gov

The simulation places the ligand in various orientations within the protein's binding pocket and calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). jppres.com The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information can suggest a structural basis for molecular recognition.

Table 4: Hypothetical Molecular Docking Results for 1-(2-Chloro-4-fluorophenyl)-3-methylurea with a Hypothetical Kinase Target This table provides an example of typical data generated from a docking simulation.

| Parameter | Result |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Hydrogen Bonds | Urea N-H with backbone C=O of GLU 85Urea C=O with backbone N-H of VAL 20 |

| Halogen Bond | Phenyl-Cl with side chain of MET 83 |

Solvent Effects on Molecular Conformation and Reactivity

Computational studies on related molecules suggest that in polar protic solvents, such as water or methanol, the solvent molecules would actively participate in hydrogen bonding with the urea moiety. researchgate.netucsb.edu This interaction is expected to stabilize conformations where the urea group is exposed to the solvent. In contrast, in aprotic or nonpolar solvents, intramolecular hydrogen bonding between the urea's N-H and the carbonyl oxygen, or interactions with the aromatic ring, might be more favorable, leading to different preferred conformations. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites. For instance, a conformation stabilized by a polar solvent might present a different energy barrier for a particular reaction compared to a conformation adopted in a nonpolar environment. frontiersin.org

The interplay between the solute and solvent can be modeled computationally using either explicit or implicit solvent models. ucsb.edu Explicit models would involve simulating a number of solvent molecules around the solute, offering a detailed picture of the specific interactions. Implicit models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, providing a more averaged and computationally less expensive view of the solvent's effect. The choice of model would depend on the specific chemical question being addressed.

Table 1: Predicted Solvent Effects on the Conformation of 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Solvent Type | Dielectric Constant | Primary Interactions | Predicted Conformational Preference |

| Polar Protic (e.g., Water) | High | Strong hydrogen bonding between solvent and urea group | Extended conformations with the urea moiety exposed to the solvent, maximizing solute-solvent hydrogen bonds. |

| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole interactions and weaker hydrogen bonding (solvent as H-bond acceptor) | A mix of conformations, with some preference for exposure of the N-H groups. |

| Nonpolar (e.g., Hexane) | Low | Van der Waals forces and potential for intramolecular interactions | More compact or folded conformations, potentially stabilized by intramolecular hydrogen bonds within the urea group or with the phenyl ring. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Foundations (for potential future SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.org For a compound like 1-(2-Chloro-4-fluorophenyl)-3-methylurea, which belongs to the phenylurea class of compounds often investigated for herbicidal or other biological activities, QSAR can be a powerful tool for designing new analogues with improved potency or other desired properties. nih.govnih.gov

A QSAR model is built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activities. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties. For the phenylurea class, key descriptors would likely include:

Hydrophobicity descriptors (e.g., logP): These describe the molecule's partitioning between an oily and an aqueous phase and are often crucial for membrane transport and interaction with hydrophobic pockets in biological targets. nih.gov

Electronic descriptors (e.g., Hammett constants, partial atomic charges, frontier orbital energies like HOMO and LUMO): These relate to the molecule's electron distribution and its ability to engage in electrostatic or covalent interactions with a receptor. The chloro and fluoro substituents on the phenyl ring would significantly influence these properties. nih.gov

Steric descriptors (e.g., molecular weight, molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which are critical for fitting into a specific binding site.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

Table 2: Foundational Descriptors for a QSAR Study of 1-(2-Chloro-4-fluorophenyl)-3-methylurea Analogues

| Descriptor Class | Example Descriptor(s) | Potential Influence on Biological Activity |

| Hydrophobicity | logP, ClogP | Affects solubility, membrane permeability, and binding to hydrophobic regions of a target protein. |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Governs the strength of electrostatic, hydrogen bonding, and covalent interactions with the biological target. The electron-withdrawing nature of the halogen substituents is particularly important. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Area | Determines the fit of the molecule into the active site of a receptor. Substituent size and position are critical. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about the overall shape, size, and degree of branching of the molecule. |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including potential degradation or metabolic pathways of 1-(2-Chloro-4-fluorophenyl)-3-methylurea. rsc.org A key aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For phenylurea compounds, a common reaction is hydrolysis, which can occur under acidic or basic conditions. researchgate.netrsc.org Computational studies on the hydrolysis of urea and its derivatives have proposed mechanisms involving the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the urea group. nih.gov This leads to the formation of a tetrahedral intermediate, which then breaks down to products.

In an acidic medium, the reaction is thought to proceed via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. researchgate.net

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, followed by proton transfers, leading to the cleavage of the C-N bond. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be used to model these reaction pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the rate-limiting step and provides insights into the factors that influence the reaction rate, such as the electronic effects of the chloro and fluoro substituents on the phenyl ring. The analysis of the vibrational frequencies of the calculated transition state structure can confirm that it is indeed a true saddle point on the potential energy surface, connecting reactants and products. smu.edu

Table 3: Hypothetical Intermediates and Transition States in the Hydrolysis of a Generic Phenylurea

| Reaction Step | Species | Key Structural Features |

| Acid-Catalyzed Hydrolysis | ||

| 1. Protonation of Carbonyl Oxygen | Protonated Phenylurea | The C=O bond is elongated and polarized. |

| 2. Nucleophilic Attack by Water | Transition State 1 (TS1) | A new O-C bond is partially formed between the water oxygen and the carbonyl carbon. |

| 3. Formation of Tetrahedral Intermediate | Tetrahedral Intermediate 1 | The carbonyl carbon is sp3 hybridized and bonded to two oxygen atoms and two nitrogen atoms. |

| 4. Proton Transfer and C-N Bond Cleavage | Transition State 2 (TS2) and subsequent steps | Involves the breaking of a C-N bond and the formation of a carbamic acid and an amine. |

| Base-Catalyzed Hydrolysis | ||

| 1. Nucleophilic Attack by Hydroxide | Transition State 3 (TS3) | A new O-C bond is partially formed between the hydroxide oxygen and the carbonyl carbon. |

| 2. Formation of Tetrahedral Intermediate | Tetrahedral Intermediate 2 (anionic) | An sp3 hybridized carbon with a negative charge on one of the oxygen atoms. |

| 3. C-N Bond Cleavage and Proton Transfer | Transition State 4 (TS4) and subsequent steps | Leads to the formation of an isocyanate or carbamate (B1207046) and an aniline (B41778), often involving proton transfers facilitated by solvent molecules. rsc.org |

Structure Activity Relationship Sar Studies of 1 2 Chloro 4 Fluorophenyl 3 Methylurea Derivatives

Rational Design of Analogues and Derivatives

The rational design of analogues of 1-(2-chloro-4-fluorophenyl)-3-methylurea involves a methodical approach to altering its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This process is guided by established principles of medicinal chemistry.

The 2-chloro-4-fluorophenyl group is a key feature of the molecule, and its substitution pattern can significantly influence biological activity. The position and nature of halogen substituents on the phenyl ring are known to drastically alter a compound's biological profile.

Systematic modifications could include:

Positional Isomers of Halogens: Moving the chloro and fluoro atoms to other positions on the phenyl ring would help to probe the importance of their current locations for receptor binding. For example, shifting the chlorine to the 3- or 4-position, or the fluorine to the 2- or 3-position, could reveal critical steric or electronic interactions.

Alternative Halogen Substituents: Replacing chlorine or fluorine with other halogens such as bromine or iodine would alter the size, lipophilicity, and electronic properties of the substituent, providing insight into the optimal characteristics for activity.

Introduction of Other Substituents: Replacing the halogens with other functional groups like methyl, trifluoromethyl, methoxy, or cyano groups can explore the effects of different electronic and steric properties on the molecule's activity. For instance, the inclusion of a 4-chloro-3-(trifluoromethyl)phenyl group is a feature in some multi-kinase inhibitors.

Table 1: Proposed Modifications of the Phenyl Ring and Their Rationale

| Modification | Rationale |

|---|---|

| 3-Chloro, 4-Fluoro Isomer | To assess the importance of the 2-position for the chloro substituent. |

| 2-Chloro, 3-Fluoro Isomer | To evaluate the impact of the fluoro position on activity. |

| 2,4-Dichloro Analogue | To investigate the effect of replacing fluorine with a more lipophilic halogen. |

| 2-Bromo, 4-Fluoro Analogue | To explore the impact of a larger halogen at the 2-position. |

| 2-Chloro-4-methyl Analogue | To substitute the electron-withdrawing fluorine with an electron-donating methyl group. |

| 2-Chloro-4-cyano Analogue | To introduce a different type of electron-withdrawing group. |

The urea (B33335) and N-methyl groups are also critical for the molecule's function, likely participating in key hydrogen bonding interactions with its biological target. nih.gov

Modifications to these moieties could involve:

N-Methyl Group Alterations: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or small cyclic groups (e.g., cyclopropyl) can probe the steric tolerance of the binding pocket.

Urea Moiety Modification: The urea can be replaced with a thiourea (B124793), which has different hydrogen bonding capabilities and electronic properties. Additionally, the hydrogen atoms on the urea nitrogens can be substituted, for example, with a methyl group to assess the importance of hydrogen bond donation. nih.gov

Table 2: Proposed Modifications of the Urea and Methyl Moieties and Their Rationale

| Modification | Rationale |

|---|---|

| N-Ethyl Analogue | To investigate steric limitations at the methyl-binding site. |

| N,N'-Dimethyl Analogue | To explore the effect of methylation on the second urea nitrogen. |

| Thiourea Analogue | To alter hydrogen bonding capacity and electronic properties. |

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. u-tokyo.ac.jp

Potential bioisosteric replacements for different parts of 1-(2-chloro-4-fluorophenyl)-3-methylurea include:

Phenyl Ring: The phenyl ring could be replaced by other aromatic systems like pyridyl or thiophene (B33073) rings to explore the impact of heteroatoms on activity. cambridgemedchemconsulting.com

Halogens: Fluorine is often used as a bioisostere for a hydrogen atom. u-tokyo.ac.jp Chlorine can sometimes be interchanged with groups like PH2, SH, or CN. cambridgemedchemconsulting.com

Urea Moiety: The urea group could be replaced with other functionalities capable of similar hydrogen bonding interactions, such as amides or sulfonamides.

Table 3: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl | Introduces a nitrogen atom, altering electronic distribution and potential for hydrogen bonding. |

| Phenyl | Thiophene | A five-membered aromatic ring with different steric and electronic properties. |

| Chlorine | Trifluoromethyl | A strongly electron-withdrawing group with increased lipophilicity. |

| Methyl | Amino or Hydroxyl | Alters the electronic and hydrogen bonding properties. u-tokyo.ac.jp |

Synthetic Strategies for Derivative Libraries

The synthesis of a library of derivatives of 1-(2-chloro-4-fluorophenyl)-3-methylurea would likely follow established methods for urea synthesis. A common and versatile approach involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov

A general synthetic route could be:

Preparation of Substituted Anilines: A variety of substituted 2-chloro-4-fluoroanilines can be synthesized or procured.

Reaction with Isocyanates: These anilines can then be reacted with methyl isocyanate to yield the desired N-methylurea derivatives. To introduce diversity at the methyl position, different alkyl isocyanates could be used.

Alternative Routes: Phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can be used to convert the anilines into the corresponding isocyanates, which can then be reacted with methylamine (B109427) or other amines. nih.gov

In Silico Prediction of SAR Trends and Activity Hotspots

Computational methods can play a significant role in predicting the SAR of new derivatives before their synthesis, thereby saving time and resources. Molecular docking studies can be employed to predict how well different analogues bind to a putative target receptor. nih.gov

Homology Modeling: If the structure of the biological target is unknown, a homology model could be built based on the structures of related proteins.

Molecular Docking: The designed derivatives can be docked into the active site of the target to predict their binding affinity and orientation. This can help identify key interactions and "activity hotspots" on the molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activity, providing predictive models for new compounds.

Establishment of Structure-Activity Hypotheses Based on Molecular Features

Based on the rational design principles and the potential outcomes of SAR studies, several hypotheses can be formulated:

Hypothesis 1: The 2-chloro and 4-fluoro substituents on the phenyl ring are crucial for activity, with their specific positions being important for optimal interaction with the target. Any significant deviation in their placement or replacement with bulky groups may lead to a loss of activity.

Hypothesis 2: The urea moiety acts as a key hydrogen bond donor and acceptor, and its integrity is essential for binding. The N-H protons are likely involved in critical interactions with the target protein.

Hypothesis 3: The N-methyl group occupies a small, sterically constrained pocket in the binding site. Increasing the size of this group beyond an ethyl group is likely to result in a decrease in potency due to steric hindrance.

These hypotheses can be systematically tested through the synthesis and biological evaluation of the designed derivatives, leading to a refined understanding of the SAR for this class of compounds.

Mechanistic Investigations of Biological Interactions Pre Clinical, Non Human Focus

Identification of Putative Molecular Targets

There is no available research detailing the identification of specific molecular targets for 1-(2-Chloro-4-fluorophenyl)-3-methylurea.

Ligand-Based and Structure-Based Virtual Screening Approaches

No published studies were found that have utilized ligand-based or structure-based virtual screening methods to predict or identify potential protein targets for 1-(2-Chloro-4-fluorophenyl)-3-methylurea.

In Vitro Enzyme Inhibition/Activation Kinetics

No data are available regarding the in vitro effects of 1-(2-Chloro-4-fluorophenyl)-3-methylurea on enzyme activity.

Determination of IC50/EC50 Values in Cell-Free Systems

There are no published IC50 or EC50 values for 1-(2-Chloro-4-fluorophenyl)-3-methylurea from cell-free enzymatic assays.

Table 1: In Vitro Enzyme Inhibition/Activation Data for 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Enzyme Target | Assay Type | IC50/EC50 (µM) | Source |

|---|

Mechanistic Classification of Enzyme Modulation

Without primary kinetic data, no mechanistic classification (e.g., competitive, non-competitive, uncompetitive) of enzyme modulation by 1-(2-Chloro-4-fluorophenyl)-3-methylurea can be determined.

Receptor Binding Assays (using isolated receptors or membranes from non-human sources)

No studies have been published that assess the binding affinity of 1-(2-Chloro-4-fluorophenyl)-3-methylurea to any isolated receptors or membrane preparations from non-human sources.

Table 2: Receptor Binding Affinity for 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Receptor Target | Tissue/Cell Source (Non-Human) | Ki / Kd (nM) | Radioligand |

|---|

Cellular Pathway Modulation Studies (in vitro cell lines, not human cells directly from patients)

Following a comprehensive review of publicly available scientific literature, no specific studies investigating the modulation of cellular pathways by 1-(2-Chloro-4-fluorophenyl)-3-methylurea in non-human in vitro cell lines were identified. Research detailing the compound's effects on specific signaling cascades, protein activation, or metabolic pathways is not present in the current body of published research.

Cell Viability and Proliferation Assays (as research tools to study cellular responses)

No data from cell viability or proliferation assays, such as MTT, MTS, XTT, or WST-1 assays, involving the treatment of non-human cell lines with 1-(2-Chloro-4-fluorophenyl)-3-methylurea has been published in peer-reviewed literature. Consequently, there are no available IC50 values or specific data points to construct a data table regarding its cytotoxic or cytostatic effects on any research cell line.

Apoptosis and Cell Cycle Analysis in Research Cell Lines

There are no available studies that have analyzed the effects of 1-(2-Chloro-4-fluorophenyl)-3-methylurea on apoptosis or the cell cycle in any non-human research cell lines. Investigations using methods like flow cytometry to assess for markers of programmed cell death (e.g., Annexin V staining) or to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this specific compound have not been reported. Therefore, no data table on these parameters can be provided.

Gene Expression Profiling (e.g., RNA-seq in treated cell cultures)

A search for gene expression profiling studies, such as those employing RNA-sequencing or microarray analysis, on non-human cell cultures treated with 1-(2-Chloro-4-fluorophenyl)-3-methylurea yielded no results. There is no publicly accessible data detailing the transcriptional changes induced by this compound in any cellular model.

Investigation of Intracellular Localization and Distribution (in non-human cellular models)

No research has been published detailing the intracellular localization or distribution of 1-(2-Chloro-4-fluorophenyl)-3-methylurea in non-human cellular models. Studies employing techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation to determine the compound's accumulation in specific organelles (e.g., nucleus, mitochondria, cytoplasm) are not available.

Advanced Analytical Method Development for Research Applications

Development of Quantitative Assays for Research Samples

Quantitative bioanalysis is fundamental to understanding the disposition of a compound in research models. The development of sensitive and specific assays for 1-(2-Chloro-4-fluorophenyl)-3-methylurea in complex matrices like cell lysates and non-human tissue homogenates is a critical first step.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method allows for the precise measurement of 1-(2-Chloro-4-fluorophenyl)-3-methylurea concentrations in intricate biological samples.

A typical sample preparation for cell lysates or tissue homogenates would involve protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove insoluble material. The resulting supernatant can then be directly injected or further purified using solid-phase extraction (SPE) if lower detection limits are required. Chromatographic separation is generally achieved on a C18 reversed-phase column, which effectively retains and separates the analyte from endogenous matrix components.

The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the parent compound and a suitable internal standard. The selection of precursor and product ions is crucial for selectivity and is based on the compound's fragmentation pattern. For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, the protonated molecule [M+H]⁺ would serve as the precursor ion, and characteristic fragment ions would be selected as product ions for quantification and confirmation.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transition (Quantifier) | m/z 205.1 -> 144.1 |

| MRM Transition (Qualifier) | m/z 205.1 -> 116.1 |

| Collision Energy | 25 eV |

| Dwell Time | 100 ms |

Note: The MRM transitions are hypothetical and would need to be empirically determined.

For high-throughput screening (HTS) applications, capillary electrophoresis (CE) and microfluidic platforms offer advantages in terms of speed, reduced sample and reagent consumption, and automation. nih.govcapitalbiotechnology.com

Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. wikipedia.org For a neutral compound like 1-(2-Chloro-4-fluorophenyl)-3-methylurea, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. google.com In MEKC, surfactants are added to the buffer to form micelles, creating a pseudostationary phase that allows for the separation of neutral molecules. The separation of various phenylurea herbicides has been successfully demonstrated using this technique. wikipedia.orggoogle.com

Microfluidic platforms, or "lab-on-a-chip" systems, integrate sample preparation, separation, and detection into a single device. nih.govcapitalbiotechnology.com These platforms can perform rapid, parallel analyses of numerous samples, making them ideal for screening large numbers of biological samples in research studies. nih.govcapitalbiotechnology.com The integration of small-volume sampling, automated liquid handling, and sensitive detection makes microfluidics a powerful tool for high-throughput quantitative analysis. nih.govcapitalbiotechnology.com

Metabolite Identification and Profiling (in in vitro systems or non-human animal models)

Understanding the metabolic fate of a research compound is crucial for interpreting efficacy and safety data from non-human studies. In vitro systems, such as liver microsomes and hepatocytes from various species (e.g., rat, mouse, dog), are commonly used to predict metabolic pathways. mdpi.commdpi.com

The primary metabolic routes for substituted phenylurea compounds typically involve N-dealkylation and hydroxylation of the aromatic ring. For 1-(2-Chloro-4-fluorophenyl)-3-methylurea, potential phase I metabolic transformations could include:

N-demethylation: Removal of the methyl group from the urea (B33335) moiety.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography. nih.gov These instruments provide accurate mass measurements, which aid in the elucidation of elemental compositions and the identification of unknown metabolites.

Table 2: Potential Phase I Metabolites of 1-(2-Chloro-4-fluorophenyl)-3-methylurea

| Metabolite | Proposed Transformation | Expected [M+H]⁺ (m/z) |

| M1 | N-demethylation | 191.0 |

| M2 | Phenyl ring hydroxylation | 221.0 |

Note: The identities of these metabolites are predictive and require experimental confirmation.

Chemical Stability and Degradation Pathway Analysis in Research Buffers and Media

Assessing the chemical stability of a compound in various experimental media is essential to ensure the integrity of research data. Stability-indicating methods are developed to separate the parent compound from its degradation products, allowing for an accurate assessment of its stability over time. science.gov

Forced degradation studies are conducted by subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. science.gov Samples are then analyzed by a stability-indicating HPLC method, typically with UV or MS detection, to identify and quantify any degradants.

In the case of 1-(2-Chloro-4-fluorophenyl)-3-methylurea, hydrolysis of the urea linkage is a potential degradation pathway, especially under acidic or basic conditions. The stability in common research buffers (e.g., phosphate-buffered saline) and cell culture media should be evaluated under typical experimental conditions (e.g., temperature, light exposure) to ensure that observed biological effects are attributable to the compound itself and not its degradation products.

Table 3: Representative Forced Degradation Study Design

| Stress Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Photostability | Exposure to UV/Visible light (ICH Q1B) |

| Thermal | 60 °C for 48 hours |

Analysis of Patent Literature from an Academic Perspective

The chemical compound 1-(2-Chloro-4-fluorophenyl)-3-methylurea belongs to a larger class of substances known as halogenated phenylurea derivatives. This class of compounds has garnered significant attention in patent literature due to its versatile applications, primarily in the agrochemical and pharmaceutical sectors. An academic analysis of the patent landscape reveals distinct trends, synthetic strategies, and emerging opportunities for future research and development.

Future Research Directions and Unanswered Questions

Exploration of Novel and Efficient Synthetic Routes for Analogues

The generation of diverse analogues is fundamental to exploring the full potential of the 1-(2-Chloro-4-fluorophenyl)-3-methylurea scaffold. While traditional methods involving the reaction of an appropriate amine with an isocyanate are effective, future research will likely focus on developing more novel, efficient, and modular synthetic strategies. nih.gov

One promising avenue is the adoption of convergent synthetic approaches, which allow for the rapid assembly of complex molecules from smaller, pre-functionalized fragments. For instance, a modular "click" chemistry approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed. This strategy would involve synthesizing a ureido alkyne intermediate from a substituted phenyl isocyanate and propargyl amine, which is then joined with a variety of aryl azides. This method's modularity facilitates extensive variation, enabling the creation of a large library of analogues for structure-activity relationship (SAR) studies.

Furthermore, the development of environmentally friendlier methods using phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole or employing rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements could offer safer and more sustainable routes to isocyanate intermediates, a key component in urea (B33335) synthesis. nih.gov Microwave-assisted organic synthesis also presents an opportunity to accelerate reaction times and improve yields for certain synthetic steps.

| Synthetic Strategy | Description | Potential Advantages |

| Convergent Synthesis (e.g., CuAAC "Click" Chemistry) | Involves the joining of pre-synthesized molecular fragments. An example is reacting a ureido alkyne with an aryl azide. | High efficiency, modularity for rapid library generation, mild reaction conditions. |

| Phosgene Substitutes | Utilization of reagents like N,N'-carbonyldiimidazole or chloroformates to avoid hazardous phosgene. nih.gov | Increased safety and reduced environmental impact. nih.gov |

| Rearrangement Reactions (e.g., Curtius, Hofmann) | Generation of isocyanate intermediates from carboxylic acid derivatives or amides. nih.gov | Access to diverse starting materials, avoids direct handling of isocyanates. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Reduced reaction times, potential for higher yields and purities. |

Deeper Mechanistic Characterization of Molecular Interactions

A fundamental understanding of how 1-(2-Chloro-4-fluorophenyl)-3-methylurea and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research must move beyond preliminary findings to provide a high-resolution picture of these interactions.

Advanced computational techniques are indispensable for this purpose. The construction of homology models for target proteins, refined by molecular dynamics (MD) simulations, can provide a robust framework for investigating binding modes. rsc.org Molecular docking studies can then be performed to predict the preferred conformations of ligands within the binding site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, which contribute to binding affinity. rsc.org

To further validate these computational models, techniques like alanine (B10760859) scanning mutagenesis can be employed. rsc.org This method systematically replaces amino acids in the target's binding site with alanine to determine their individual contribution to ligand binding. rsc.org Combining these computational and experimental approaches will yield a detailed mechanistic understanding, guiding the design of next-generation compounds with improved potency and selectivity.

Expansion of Derivative Libraries for Comprehensive SAR Mapping

A systematic and comprehensive exploration of the structure-activity relationships (SAR) is essential for optimizing the lead compound. This requires the synthesis and evaluation of extensive and diverse derivative libraries, probing the chemical space around the 1-(2-Chloro-4-fluorophenyl)-3-methylurea core.

Future SAR campaigns should systematically modify all three key components of the urea scaffold: the aryl ring (the 2-chloro-4-fluorophenyl moiety), the urea linker, and the terminal alkyl group (the methyl group). nih.gov For example, research on other urea-based compounds has shown that replacing the terminal alkyl group with bulky aliphatic rings, such as adamantyl or cyclooctyl groups, can significantly impact activity. nih.gov Similarly, introducing various substituents onto the aryl ring allows for the fine-tuning of electronic and steric properties.

The creation of three-dimensional quantitative structure-activity relationship (3D-QSAR) models can provide statistically significant insights into how different structural modifications influence biological activity. rsc.org These models can generate contour maps that highlight regions where steric bulk, electron-withdrawing groups, or hydrogen bond donors/acceptors are favored or disfavored, providing a clear roadmap for designing new analogues with enhanced properties. rsc.orgresearchgate.net

| Scaffold Position | Example Modifications | Potential Impact |

| Aryl Ring | Varying halogen substituents (e.g., -Br, -I), adding trifluoromethyl groups, altering substitution patterns. nih.govjelsciences.com | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |

| Urea Linker | Introduction of thiourea (B124793) or guanidinium (B1211019) functionalities, incorporation into heterocyclic rings (e.g., triazoles). mdpi.com | Alter hydrogen bonding capacity, conformational rigidity, and metabolic stability. |

| Terminal Group | Substitution of the methyl group with larger alkyl chains, cycloalkyl rings (e.g., cyclooctyl), or bulky cages (e.g., adamantyl). nih.gov | Probe steric tolerance in the binding pocket and enhance hydrophobic interactions. nih.gov |

Integration of Advanced Omics Technologies for Systems-Level Understanding in Research Models

To gain a comprehensive, unbiased understanding of the biological effects of 1-(2-Chloro-4-fluorophenyl)-3-methylurea and its analogues, future research should integrate various "omics" technologies. nih.gov These approaches provide a global snapshot of molecular changes within a biological system, moving beyond a single-target focus to a systems-level perspective. nih.gov

The "four big omics"—genomics, transcriptomics, proteomics, and metabolomics—can be applied to research models treated with the compound. nih.gov

Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, identifying entire pathways that are perturbed by the compound.

Proteomics can identify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression.

Metabolomics analyzes the global profile of small-molecule metabolites, providing a direct readout of the physiological state of cells and identifying metabolic pathways affected by the compound. nih.gov

By integrating data from these different omics layers, researchers can construct detailed molecular networks, uncover novel mechanisms of action, identify potential off-target effects, and discover biomarkers of response. This holistic approach is invaluable for a deeper understanding of the compound's activity in complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Chloro-4-fluorophenyl)-3-methylurea with high purity?